molecular formula C18H25N7O5 B4132150 METHYL 2-{[6-({4-[(2-METHYLPROPYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-YL]OXY}ACETATE

METHYL 2-{[6-({4-[(2-METHYLPROPYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-YL]OXY}ACETATE

Cat. No.: B4132150
M. Wt: 419.4 g/mol
InChI Key: MBOWBCDYLWDAHQ-UHFFFAOYSA-N
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Description

Methyl [(6-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate is a complex organic compound with the molecular formula C18H25N7O5 It is characterized by its intricate structure, which includes a triazine ring, a morpholine ring, and a pyridazine ring

Properties

IUPAC Name

methyl 2-[6-[[4-(2-methylpropylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O5/c1-12(2)10-19-16-20-17(25-6-8-28-9-7-25)22-18(21-16)30-14-5-4-13(23-24-14)29-11-15(26)27-3/h4-5,12H,6-11H2,1-3H3,(H,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOWBCDYLWDAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[6-({4-[(2-METHYLPROPYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the triazine and pyridazine intermediates. The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate amine, such as isobutylamine. The morpholine ring is then introduced through a subsequent substitution reaction.

The pyridazine ring is synthesized separately, often starting from a dihydropyridazine derivative. The final step involves the coupling of the triazine and pyridazine intermediates through an ether linkage, followed by esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl [(6-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-{[6-({4-[(2-METHYLPROPYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine and pyridazine rings can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(6-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-3-pyridazinyl)thio]acetate
  • Methyl [(6-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-3-pyridazinyl)amino]acetate

Uniqueness

Methyl [(6-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of both triazine and pyridazine rings allows for versatile reactivity and the potential for multiple interactions with biological targets, making it a valuable compound in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[6-({4-[(2-METHYLPROPYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-YL]OXY}ACETATE
Reactant of Route 2
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METHYL 2-{[6-({4-[(2-METHYLPROPYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-YL]OXY}ACETATE

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